![molecular formula C12H17FN2O3S B5787220 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FLEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLEB is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide for use in laboratory experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for further study in the development of new cancer therapies. However, one limitation of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit the growth of cancer cells. Other potential areas of research include the development of new anti-inflammatory and anti-oxidant therapies, as well as the study of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide's potential effects on other physiological processes. Further research is needed to fully understand the potential applications of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in scientific research.
Synthesis Methods
4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with N-(4-morpholinyl)ethylamine. Other methods include the use of N-(4-morpholinyl)ethylamine hydrochloride and 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study.
properties
IUPAC Name |
4-fluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKMBZCISLUZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide |
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